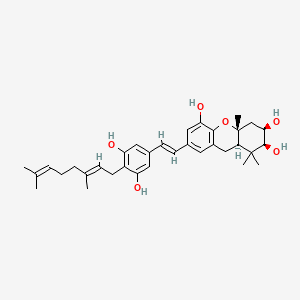
2,4-di(thiophen-3-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di(thiophen-3-yl)thiophene is a heterocyclic compound featuring a thiophene ring substituted at the 2 and 4 positions with thiophen-3-yl groups. Thiophene derivatives are known for their aromaticity and stability, making them valuable in various fields such as organic electronics, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-di(thiophen-3-yl)thiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, where a thiophene-3-boronic acid derivative reacts with a 2,4-dibromothiophene in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of thiophene derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Di(thiophen-3-yl)thiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated, alkylated, or acylated thiophenes.
Applications De Recherche Scientifique
2,4-Di(thiophen-3-yl)thiophene has diverse applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Pharmaceuticals: Thiophene derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: It is utilized in the fabrication of advanced materials such as conductive polymers and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2,4-di(thiophen-3-yl)thiophene in organic electronics involves its ability to facilitate charge transport through π-π stacking interactions and conjugation. In pharmaceuticals, its biological activity is attributed to its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound with a single thiophene ring.
2,5-Di(thiophen-2-yl)thiophene: A similar compound with thiophene rings substituted at the 2 and 5 positions.
Dithieno[3,2-b2’,3’-d]thiophene: A fused thiophene derivative with enhanced electronic properties.
Uniqueness: 2,4-Di(thiophen-3-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics .
Propriétés
Numéro CAS |
105124-97-8 |
|---|---|
Formule moléculaire |
C12H8S3 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
2,4-di(thiophen-3-yl)thiophene |
InChI |
InChI=1S/C12H8S3/c1-3-13-6-9(1)11-5-12(15-8-11)10-2-4-14-7-10/h1-8H |
Clé InChI |
FMXXRLKHSAFAQY-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C2=CC(=CS2)C3=CSC=C3 |
SMILES canonique |
C1=CSC=C1C2=CC(=CS2)C3=CSC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6aS,10aS)-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1220696.png)


![4-[4-(Dimethylamino)pyridin-1-ium-1-yl]butyl (2-ethoxy-3-hexadecoxypropyl) phosphate](/img/structure/B1220701.png)




![1-[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B1220708.png)

![[(2S,5R)-5-[2-amino-6-(cyclopropylamino)purin-9-yl]-2,5-dihydrofuran-2-yl]methanol](/img/structure/B1220712.png)



